6-Bromo-2-trifluoromethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBHDTNUEBRGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2 Trifluoromethyl 1h Indole and Analogous Structures
Foundational Indole (B1671886) Core Construction Approaches
The initial construction of the indole nucleus is a critical step, with several classic and modern methods available to organic chemists. These strategies can be adapted to accommodate the specific substituents required for 6-Bromo-2-trifluoromethyl-1H-indole.
Modern Adaptations of Classic Indole Syntheses (e.g., Fischer Indole Synthesis)
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a powerful and widely used method for constructing the indole core. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgtestbook.com The versatility of this reaction allows for the synthesis of a wide range of substituted indoles.
The classic Fischer indole synthesis proceeds through the following key steps:
Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. wikipedia.org
Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org
A acs.orgacs.org-sigmatropic rearrangement (Cope rearrangement) of the protonated enamine. nih.gov
Loss of ammonia (B1221849) and subsequent rearomatization to form the final indole product. wikipedia.org
Catalysts for this reaction can be Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.orgtestbook.com
For the synthesis of 2-trifluoromethylindoles, the Fischer methodology can be applied using appropriate trifluoromethyl-ketones. researchgate.net A significant challenge can be the synthesis of the required substituted hydrazine (B178648) precursors. thieme-connect.com However, modern advancements have introduced milder reaction conditions and expanded the scope of the Fischer synthesis. For instance, a palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones to form the necessary intermediates. wikipedia.org Another adaptation involves the use of N-trifluoroacetyl enehydrazines, which can undergo thermal cyclization under milder conditions. organic-chemistry.org
Furthermore, the development of synthetic routes to N-(trifluoromethyl)hydrazines has opened new avenues for creating N-trifluoromethyl indoles via the Fischer synthesis. These hydrazines have proven to be robust, tolerating both strong bases and elevated temperatures. thieme-connect.com
Annulation and Ring-Forming Strategies for Substituted Indoles
Beyond the classic Fischer synthesis, a variety of annulation and ring-forming strategies have been developed for constructing substituted indoles. These modern methods often provide greater control over regioselectivity and functional group tolerance.
One powerful approach is the transition-metal-catalyzed C-H activation and annulation of anilines with alkynes. pkusz.edu.cn For example, using a cleavable triazene (B1217601) directing group, unprotected indoles can be synthesized with excellent regioselectivity. pkusz.edu.cn This bypasses the need for pre-functionalized starting materials, which is a common requirement in other methods like the Larock indole synthesis. pkusz.edu.cn
Another innovative strategy combines gold and zinc catalysis for the efficient synthesis of N-protected indoles from N-arylhydroxamic acids and various alkynes. rsc.org This method offers several advantages over the traditional Fischer synthesis, including milder, slightly acidic conditions that tolerate sensitive functional groups and improved regioselectivity for forming 2-substituted indoles. rsc.org
Domino reactions provide an efficient pathway to complex indole structures in a single pot. A domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent allows for the direct construction of 2-(trifluoromethyl)indoles with unambiguous positioning of the CF₃ group. acs.orgorganic-chemistry.org This method can also be adapted to produce 3-formyl-2-(trifluoromethyl)indoles, which are valuable intermediates for further functionalization. acs.orgorganic-chemistry.org
Visible-light-induced intramolecular radical cyclization represents another modern approach. This method can be used to synthesize 2-trifluoromethyl-3-acylindoles from N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides under mild conditions. rsc.org
| Strategy | Key Features | Catalyst/Reagent | Reference |
|---|---|---|---|
| Triazene-Directed C–H Annulation | Direct C-H activation, synthesizes unprotected indoles, excellent regioselectivity. | Transition metal catalyst | pkusz.edu.cn |
| Gold and Zinc Catalyzed Annulation | Mildly acidic conditions, tolerates sensitive groups, good regioselectivity for 2-substituted indoles. | Gold and Zinc catalysts | rsc.org |
| Domino Trifluoromethylation/Cyclization | Direct synthesis of 2-(trifluoromethyl)indoles, unambiguous CF3 placement. | Fluoroform-derived CuCF₃ reagent | acs.orgorganic-chemistry.org |
| Visible-Light Radical Cyclization | Mild conditions, synthesis of 2-trifluoromethyl-3-acylindoles. | Visible-light photoredox catalyst | rsc.org |
Regioselective Bromination Techniques for the Indole Benzene (B151609) Ring
Introducing a bromine atom specifically at the C6 position of the indole ring is a significant challenge due to the higher reactivity of the pyrrole (B145914) moiety. However, several strategies have been developed to achieve this regioselectivity.
C6-Selective Bromination Protocols for Indoles
Direct bromination of the indole nucleus typically occurs at the electron-rich C3 position. To achieve bromination on the benzene ring, particularly at C6, the reactivity of the pyrrole ring must be suppressed. This can be accomplished by introducing electron-withdrawing groups onto the indole nitrogen (N1).
One effective method for the C6-regioselective bromination of methyl indolyl-3-acetate involves the introduction of electron-withdrawing carbomethoxy groups at the N1 and C8 (via a Pictet-Spengler type reaction) positions. nih.govresearchgate.net This deactivation of the pyrrole ring directs the bromination to the C6 position when treated with bromine in carbon tetrachloride. The protecting groups can then be removed to yield the desired 6-bromoindole (B116670) derivative. nih.govresearchgate.net
An alternative to direct bromination is to construct the indole ring from a pre-brominated benzene derivative. researchgate.net For example, 6-bromo-2-arylindoles can be synthesized starting from 2-iodobenzoic acid. Regioselective bromination of this precursor, followed by a Curtius rearrangement and subsequent Sonogashira coupling and cyclization, selectively installs the bromine at the C6 position of the final indole product. researchgate.net
Directed Bromination Methodologies in Functionalized Indole Synthesis
Directed C-H functionalization has emerged as a powerful tool for achieving regioselectivity that is otherwise difficult to obtain. In this approach, a directing group installed on the indole core guides a metal catalyst to a specific C-H bond for activation and subsequent functionalization, including bromination.
For indole functionalization, directing groups can be placed on the indole nitrogen or at the C3 position. nih.gov While C2 and C7 functionalizations are common with N-directing groups, and C2 functionalization is typical with C3-directing groups, achieving functionalization at the more remote C4, C5, and C6 positions is more challenging. nih.govchim.it
However, strategies utilizing bidentate directing groups have enabled the site-selective functionalization of the benzenoid C-H bonds. For instance, the first direct and site-selective arylation of indoles at the C6 position was achieved using an N–P(O)tBu₂ directing group with a copper catalyst. acs.org While this example demonstrates arylation, the principle of using a directing group to achieve remote C6 functionalization is applicable to halogenation as well.
Furthermore, iridium-catalyzed C-H borylation can be used to selectively install a boryl group at the C6 position, which can then be subsequently converted to a bromo group. thieme-connect.de This method has been shown to be scalable and highly regioselective. thieme-connect.de
| Method | Key Strategy | Reagents/Catalysts | Reference |
|---|---|---|---|
| Deactivation of Pyrrole Ring | Introduction of electron-withdrawing groups at N1. | Bromine in CCl₄ | nih.govresearchgate.net |
| Synthesis from Pre-brominated Precursor | Building the indole ring from a starting material already containing bromine at the desired position. | 2-Iodobenzoic acid, Curtius rearrangement, Sonogashira coupling | researchgate.net |
| Directed C-H Functionalization | Use of a directing group to guide a metal catalyst to the C6 position. | N–P(O)tBu₂ directing group, Copper catalyst (for arylation) | acs.org |
| C-H Borylation/Halogenation | Regioselective installation of a boryl group at C6, followed by conversion to a bromo group. | Iridium catalyst for borylation | thieme-connect.de |
Regioselective Trifluoromethylation Strategies for the Indole Pyrrole Ring
The introduction of a trifluoromethyl (CF₃) group, particularly at the C2 position of the indole ring, is highly desirable for modulating the electronic and metabolic properties of the molecule. Several regioselective methods have been developed for this purpose.
A highly effective method for the synthesis of 2-(trifluoromethyl)indoles is the domino trifluoromethylation/cyclization of 2-alkynylanilines. acs.orgorganic-chemistry.org This reaction, utilizing a well-established fluoroform-derived CuCF₃ reagent, constructs the indole core with the CF₃ group unambiguously placed at the C2 position. acs.orgorganic-chemistry.org This one-pot method is efficient and tolerates a variety of functional groups. organic-chemistry.org
Visible-light-mediated reactions have also proven useful for trifluoromethylation. An intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides, induced by a photoredox catalyst, allows for the rapid construction of 2-trifluoromethyl-3-acylindoles under mild conditions. rsc.org Another visible-light approach uses Eosin Y as a photoredox catalyst for the trifluoromethylation of indoles with CF₃I. researchgate.net
Palladium-catalyzed reactions offer another route to trifluoromethylated indoles. A substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides can produce a variety of trifluoromethyl-containing indoles. nih.gov
Finally, the direct trifluoromethylation of isonitriles using the Togni reagent as a CF₃ radical precursor provides a transition-metal-free method for synthesizing 2-trifluoromethylindoles. acs.org
C2-Selective Trifluoromethylation Approaches for Indoles
Achieving regioselective trifluoromethylation at the C2 position of the indole ring is a primary challenge. Several methods have been developed to address this, ranging from metal-free oxidative processes to photoinduced reactions.
One efficient approach involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source. rsc.orgrsc.org This method demonstrates high regioselectivity for the C2 position and can be performed without the need for expensive or toxic metal catalysts. Another notable strategy is the photoinduced C2-trifluoromethylation, which can proceed under ambient conditions using UV light, offering a mild and efficient route to 2-trifluoromethylated indoles. thieme-connect.com
Radical trifluoromethylation has also been explored, and while it can sometimes lead to a mixture of C2 and C3 isomers, specific conditions have been developed to favor the C2 product. acs.orgacs.org For instance, the reaction of isonitriles with a CF3 radical precursor can yield 2-trifluoromethylindoles. acs.orgacs.org Furthermore, photocatalyzed radical trifluoromethylation has been shown to be effective for C2-selective functionalization. vu.nl
Below is a table summarizing various C2-selective trifluoromethylation approaches for indoles:
Table 1: C2-Selective Trifluoromethylation Methods for Indoles| Method | Trifluoromethyl Source | Catalyst/Conditions | Key Features |
| Metal-Free Oxidative Trifluoromethylation | CF3SO2Na | TBHP, 140 °C, in air | High C2-regioselectivity, metal-free. rsc.orgrsc.org |
| Photoinduced Trifluoromethylation | CF3SO2Na | UV light (360–365 nm), O2 or air | Mild conditions, no external photocatalyst. thieme-connect.com |
| Radical Trifluoromethylation of Isonitriles | Togni reagent | K2CO3, 80 °C, 1,4-dioxane | Forms C-CF3 bond and indole ring concurrently. acs.orgacs.org |
| Copper-Catalyzed Oxidative Trifluoromethylation | CF3SO2Na | CuSO4, tBuOOH, KF, 85 °C | Good to excellent yields, broad functional group tolerance. mdpi.com |
| Palladium-Catalyzed Oxidative Trifluoromethylation | (Unavailable) | Palladium catalyst | Occurs at room temperature. nih.gov |
| Photocatalyzed Radical Trifluoromethylation | Langlois reagent | 2-tert-butylanthraquinone (photocatalyst) | Direct introduction of CF3 group. vu.nl |
Radical Trifluoromethylation Mechanisms in Indole Chemistry
The introduction of a trifluoromethyl group onto an indole ring often proceeds via a radical mechanism. rsc.orgrsc.orgmdpi.com The trifluoromethyl radical (•CF3) is a key intermediate in these reactions. This highly reactive species can be generated from various precursors, with sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, being a popular choice due to its stability and affordability. vu.nl
In a typical radical trifluoromethylation, the •CF3 radical is generated in situ and then attacks the electron-rich indole ring. The position of attack (C2 vs. C3) can be influenced by several factors, including the reaction conditions and the substitution pattern of the indole substrate. While C3 is often the more kinetically favored site for electrophilic attack, radical additions can be directed to the C2 position under specific conditions. acs.org For instance, in the radical trifluoromethylation of isonitriles, the reaction proceeds with concomitant formation of the indole framework, leading to 2-trifluoromethylated products. acs.orgacs.org Computational studies have been employed to better understand the reaction pathways and intermediates involved in these radical processes. vu.nl
Transition-Metal-Catalyzed Trifluoromethylation of Indoles (e.g., Copper, Palladium Systems)
Transition metals, particularly copper and palladium, have been extensively used to catalyze the trifluoromethylation of indoles. These methods often offer high efficiency and functional group tolerance.
Copper-Catalyzed Systems: Copper catalysts are effective in promoting the oxidative trifluoromethylation of indoles. mdpi.com A common system employs a copper salt, such as CuSO4, in combination with an oxidant like tert-butyl hydroperoxide (tBuOOH) and a trifluoromethyl source like CF3SO2Na. These reactions typically proceed with good to excellent yields and can tolerate a wide range of functional groups on the indole ring. mdpi.com
Palladium-Catalyzed Systems: Palladium catalysis has also been successfully applied to the trifluoromethylation of indoles. nih.gov Palladium-catalyzed methods can facilitate the direct C-H trifluoromethylation of the indole nucleus. Furthermore, palladium catalysts have been used in the regioselective functionalization of unactivated alkenes to construct trifluoromethyl-containing indoles. nih.gov These reactions often proceed under mild conditions, including at room temperature. nih.gov
The table below provides examples of transition-metal-catalyzed trifluoromethylation of indoles.
Table 2: Transition-Metal-Catalyzed Trifluoromethylation of Indoles| Metal System | Catalyst/Reagents | Substrate Scope | Key Features |
| Copper | CuSO4, CF3SO2Na, tBuOOH, KF | 3-substituted and N-substituted indoles | Good to excellent yields, broad tolerance. mdpi.com |
| Palladium | Palladium catalyst, trifluoromethylating agent | Indoles | Can be performed at room temperature. nih.gov |
| Palladium | Palladium catalyst, trifluoroacetimidoyl chlorides | Unactivated alkenes | Regioselective synthesis of CF3-indoles. nih.gov |
Metal-Free Trifluoromethylation Protocols for Indole Derivatives
To circumvent the cost and potential toxicity associated with transition metals, metal-free trifluoromethylation protocols have been developed. These methods often rely on the use of strong oxidants or photochemical activation.
A prominent metal-free method involves the oxidative trifluoromethylation of indoles at the C2 position using CF3SO2Na and an oxidant like tert-butyl hydroperoxide (TBHP) at elevated temperatures. rsc.orgrsc.org This approach is lauded for its high regioselectivity and operational simplicity. Another significant metal-free strategy is the photoinduced trifluoromethylation, which utilizes UV light to generate the trifluoromethyl radical from CF3SO2Na in the presence of oxygen or air, completely avoiding the need for a metal catalyst or an external photocatalyst. thieme-connect.com
Integrated and Convergent Synthetic Routes to this compound
The synthesis of a polysubstituted indole such as this compound requires a carefully planned synthetic sequence that allows for the precise introduction of different functional groups onto the indole core. Both integrated (linear) and convergent synthetic strategies can be envisioned for this purpose.
Sequential Functionalization Strategies for Poly-Substituted Indoles
Sequential functionalization is a common and powerful approach for the synthesis of complex, polysubstituted indoles. This strategy involves the stepwise introduction of the desired substituents onto a pre-existing indole core or during the formation of the indole ring itself.
A plausible synthetic route to this compound could start with a pre-functionalized benzene derivative that already contains the bromine atom. For example, a synthesis could commence with a brominated aniline (B41778) derivative which is then subjected to a reaction sequence to construct the trifluoromethyl-substituted pyrrole ring.
One illustrative strategy for synthesizing a related polysubstituted indole, 6-bromo-2-arylindole, involves a sequence of regioselective bromination, Curtius rearrangement, chemoselective Sonogashira coupling, and finally, a TBAF-induced 5-endo-dig cyclization. researchgate.net A similar logic could be applied to the synthesis of the target molecule, where the Sonogashira coupling partner would be a trifluoromethyl-containing alkyne.
Another relevant approach is the one-flow synthesis of substituted indoles, which proceeds via a sequential 1,2-addition and nucleophilic substitution of indolyl-3-carbaldehydes. nih.gov While this particular example focuses on C3 substitution, the principle of sequential, flow-based reactions could be adapted for the synthesis of other polysubstituted indoles. Iterative synthesis methods, such as those employing Suzuki-Miyaura coupling to build indole oligomers, also highlight the power of sequential functionalization in creating complex indole-based structures. nih.gov
The synthesis of indole-based inhibitors starting from 6-bromoindole further demonstrates the utility of sequential functionalization, where various side chains are attached to the nitrogen atom of the pre-formed 6-bromoindole core. nih.gov
One-Pot and Cascade Reaction Sequences in Indole Synthesis
One-pot and cascade reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single reaction vessel, thereby minimizing waste and purification steps. wikipedia.orgrsc.org
A notable one-pot procedure for synthesizing polysubstituted 2-(trifluoromethyl)indoles involves the CuI/L-proline-catalyzed coupling of 2-halotrifluoroacetanilides with β-keto esters. acs.org This reaction, conducted in anhydrous DMSO with cesium carbonate as the base at temperatures ranging from 40-80 °C, proceeds through a novel coupling/condensation/deacylation cascade mechanism. acs.orgacs.org This method is valued for its tolerance of a wide array of functional groups, including nitro, ketone, ester, hydroxy, iodo, and chloro groups, making it a versatile tool for creating a diverse range of 2-(trifluoromethyl)indoles. acs.orgacs.org
Another interesting cascade approach involves the trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF₃. nih.gov This method leads to the formation of novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. The reaction proceeds via a likely radical mechanism and can result in either bis(trifluoromethylthiolated) or mono(trifluoromethylthiolated) products, depending on the substitution at the indole's 3-position. nih.gov
N1-Functionalization of this compound and its Precursors
The functionalization of the indole nitrogen (N1) is a critical step in modifying the properties of the indole core and is often necessary for the synthesis of complex target molecules.
N-alkylation of indoles is a common transformation. For instance, indoles with N-protecting groups like benzyl, methoxymethyl (MOM), and [2-(trimethylsilyl)ethoxy]methyl (SEM) are amenable to oxidative coupling reactions. uri.edu The 2-phenylsulfonylethyl group has also been reported as a useful alkyl protecting group for the indole nitrogen, which can be readily removed under basic conditions. researchgate.net
The use of N-protecting groups is fundamental in indole chemistry to ensure stability and to direct reactions to other positions of the indole ring. thieme-connect.commdpi.org A variety of protecting groups are employed, each with its own specific conditions for introduction and removal.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. tandfonline.com A highly selective and efficient deprotection of N-Boc on indoles can be achieved using a catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at room temperature. tandfonline.com This method is notable for its mildness and selectivity, leaving other sensitive groups intact. tandfonline.com
The pivaloyl group offers the advantage of protecting both the N1 and C2 positions of the indole due to its steric bulk. thieme-connect.commdpi.org However, its removal can be challenging. An effective method for the deprotection of N-pivaloylindoles involves treatment with lithium diisopropylamide (LDA) at 40–45 °C, which provides the deprotected indole in high yields. thieme-connect.com
For tryptophan-containing peptides, the N(ind)-formyl (For) group can be removed from the indole nitrogen using N,N'-dimethylethylenediamine (DMEDA) in water at room temperature, achieving high yields. nih.gov
The mesitylenesulfonyl (Mts) group has been successfully used to protect the indole nitrogen of β-methyltryptophan during peptide synthesis and is readily cleaved under HF conditions. umn.edu The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another valuable protecting group for the pyrrole and indole nitrogen atom. acs.org
Reactivity and Derivatization Chemistry of 6 Bromo 2 Trifluoromethyl 1h Indole
Reactivity at the C2-Trifluoromethyl Moiety
The trifluoromethyl (CF3) group is a potent electron-withdrawing substituent, which significantly influences the electronic distribution within the indole (B1671886) ring. Due to the high strength of the carbon-fluorine bonds, the CF3 group itself is generally inert to further transformations under common reaction conditions. Its primary role is to modulate the reactivity of the indole core.
The strong electron-withdrawing nature of the CF3 group at the C2 position decreases the electron density of the pyrrole (B145914) ring, making the indole less susceptible to electrophilic attack at the C3 position compared to its non-fluorinated counterparts. However, this deactivation allows for selective functionalization at other positions. Research on 2-trifluoromethylindoles has shown that while the CF3 group itself is stable, it directs reactivity to other parts of the molecule. For instance, electrophilic halogenation occurs selectively at the C3 position. nih.gov This indicates that the C2-CF3 moiety acts as a directing group rather than a reactive center for further derivatization.
Reactivity at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring retains its nucleophilic character, allowing for a variety of transformations, primarily through deprotonation followed by reaction with electrophiles.
The N-H proton of 6-bromo-2-trifluoromethyl-1H-indole can be readily removed by a suitable base to generate the corresponding indolide anion. This anion is a potent nucleophile and can react with a range of electrophiles, leading to N-functionalized derivatives. This is a common and effective strategy for modifying the properties of the indole core.
Studies on the closely related 2-trifluoromethylindole have demonstrated the feasibility of N-alkylation and N-sulfonylation. nih.gov These reactions typically proceed in high yields and are crucial for synthesizing diverse derivatives.
N-Alkylation: The introduction of alkyl groups on the indole nitrogen can be achieved by treating the indole with an alkyl halide in the presence of a base. For example, 2-trifluoromethylindole has been successfully N-methylated and N-benzylated. nih.gov These modifications can significantly alter the steric and electronic properties of the molecule, which is a key strategy in drug design.
N-Sulfonylation: The indole nitrogen can also be functionalized with sulfonyl groups. For instance, reaction with tosyl chloride in the presence of a base yields the corresponding N-tosylated indole. nih.gov The tosyl group is a strong electron-withdrawing group and can be used to further modify the reactivity of the indole ring or act as a protecting group.
N-Acylation: The N-acylation of indoles is another important transformation. While specific examples for this compound are not prevalent in the reviewed literature, a one-pot oxidative trifluoromethylselenolation and N-acylation of indoles has been reported, showcasing a method to introduce an acyl group at the nitrogen position. researchgate.net
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide | 1-Methyl-2-(trifluoromethyl)-1H-indole | 77% | nih.gov |
| Benzyl bromide | 1-Benzyl-2-(trifluoromethyl)-1H-indole | 90% | nih.gov |
| Tosyl chloride | 1-Tosyl-2-(trifluoromethyl)-1H-indole | 96% | nih.gov |
The indole scaffold, particularly its nitrogen atom, can act as a ligand in the formation of metal complexes. The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate bond. The presence of other heteroatoms or functional groups within the indole derivative can lead to multidentate ligands, which form more stable complexes with metal ions.
While specific studies on the coordination chemistry of this compound are limited, the general principles of ligand design suggest its potential in this area. The nitrogen atom of the indole ring can act as a monodentate ligand. youtube.comyoutube.com Furthermore, derivatization of the indole at various positions can introduce additional coordinating atoms, creating bidentate or polydentate ligands. For example, the introduction of a pyridine (B92270) ring or other nitrogen-containing heterocycles can lead to ligands that form stable complexes with a variety of transition metals. nih.govumn.edu
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 6 Bromo 2 Trifluoromethyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule. For 6-Bromo-2-trifluoromethyl-1H-indole and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for a complete structural assignment.
High-Resolution Proton (1H) NMR Analysis
Proton (¹H) NMR spectroscopy is typically the first and most informative NMR experiment performed on a new compound. It provides data on the number of different types of protons, their relative numbers, and their neighboring atoms through chemical shifts, integration, and spin-spin coupling patterns, respectively.
In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the indole (B1671886) ring and the N-H proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents. For instance, in a derivative, 6-bromoindol-3-yl moiety, the proton at the C-2 position (H-2) appears as a singlet at δ 8.45 ppm, while the protons on the benzene (B151609) ring (H-4, H-5, and H-7) show a distinct spin system with signals at δ 8.07 (d, J=8.0 Hz), 7.40 (dd, J=8.0, 2.0 Hz), and 7.73 (d, J=2.0 Hz) ppm, respectively. researchgate.net The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, for example, around δ 8.06 ppm for 7-Bromo-3-methyl-1H-indole. rsc.org
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound and Related Structures
| Proton | 6-Bromo-1H-indole chemicalbook.com | 7-Bromo-3-methyl-1H-indole rsc.org | 6-bromoindol-3-yl moiety researchgate.net |
| H-1 (N-H) | ~8.0 (broad s) | 8.06 (s) | - |
| H-2 | - | - | 8.45 (s) |
| H-3 | - | 6.95 (dd, J = 2.0, 0.9 Hz) | - |
| H-4 | - | - | 8.07 (d, J=8.0 Hz) |
| H-5 | - | 7.09 (dd, J = 8.4, 1.8 Hz) | 7.40 (dd, J=8.0, 2.0 Hz) |
| H-7 | - | 7.55 (d, J = 7.9 Hz) | 7.73 (d, J=2.0 Hz) |
Carbon-13 (13C) NMR Analysis for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of each signal is indicative of its electronic environment.
For this compound, the ¹³C NMR spectrum will show signals for the eight carbon atoms of the indole ring and the carbon of the trifluoromethyl group. The carbon atom attached to the highly electronegative fluorine atoms (C-2) will be significantly deshielded and appear at a downfield chemical shift, often as a quartet due to coupling with the three fluorine atoms. The carbon atom bearing the bromine (C-6) will also have a characteristic chemical shift. For comparison, in 6-Bromo-1H-indole, the carbon atoms of the benzene ring appear in the range of δ 114-140 ppm. chemicalbook.com The presence of the trifluoromethyl group at the C-2 position would further influence the chemical shifts of the surrounding carbon atoms.
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Carbons in Brominated Indole Derivatives
| Carbon | 6-Bromo-1H-indole chemicalbook.com | 7-Bromo-3-methyl-1H-indole rsc.org |
| C-2 | - | 122.33 |
| C-3 | - | 113.13 |
| C-3a | - | 129.64 |
| C-4 | - | 124.31 |
| C-5 | - | 120.42 |
| C-6 | 115.5 (approx.) | 118.23 |
| C-7 | - | 104.75 |
| C-7a | - | 135.07 |
Fluorine-19 (19F) NMR Spectroscopy for Trifluoromethyl Group Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique specifically for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to sharp signals and a wide chemical shift range, which minimizes signal overlap. wikipedia.orghuji.ac.il
For this compound, the ¹⁹F NMR spectrum will exhibit a single signal, typically a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is highly sensitive to the electronic environment of the CF₃ group. nih.gov For example, in related trifluoromethyl-substituted pyridines, the ¹⁹F chemical shifts can range from approximately -66 to -68 ppm. rsc.org The precise chemical shift for this compound would provide a unique fingerprint for this specific substitution pattern. The delocalized electron density of the aromatic indole system can influence the shielding of the fluorine nuclei. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule, which is often not possible from 1D spectra alone.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. libretexts.org For this compound, COSY would show correlations between the coupled protons on the benzene ring, confirming their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of each proton signal to its attached carbon atom. youtube.com For instance, the proton at H-5 would show a cross-peak with the carbon at C-5. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgmsu.edu
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
N-H Stretch: A characteristic stretching vibration for the N-H bond in the indole ring is expected to appear in the region of 3400-3300 cm⁻¹. researchgate.net
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹. researchgate.net
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring will give rise to absorptions in the 1600-1450 cm⁻¹ region. researchgate.net
C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1350-1100 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is expected in the far-infrared region, typically below 650 cm⁻¹. libretexts.org
The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for identification by comparison with a reference spectrum. libretexts.org
Interactive Data Table: Characteristic FT-IR Absorption Frequencies for Functional Groups in Indole Derivatives
| Functional Group | Typical Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3400-3300 | researchgate.net |
| Aromatic C-H Stretch | >3000 | researchgate.net |
| C=C Stretch (Aromatic) | 1600-1450 | researchgate.net |
| C-F Stretch (CF₃) | 1350-1100 | - |
| C-Br Stretch | <650 | libretexts.org |
Raman Spectroscopy
For this compound, key vibrational modes would include:
N-H stretching: A characteristic band for the indole amine.
C-H stretching: Arising from the aromatic benzene and pyrrole (B145914) rings.
C-F stretching: Strong, characteristic vibrations from the trifluoromethyl (CF₃) group.
C-Br stretching: A lower frequency vibration indicating the presence of the bromine substituent.
Indole ring vibrations: Complex modes associated with the stretching and deformation of the fused bicyclic system.
The introduction of the electron-withdrawing trifluoromethyl group at the C2 position would be expected to induce significant shifts in the vibrational frequencies of the indole ring compared to unsubstituted or singly substituted indoles. These shifts, predictable through computational models, offer valuable insight into the electronic effects of the substituents on the molecular framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The indole nucleus possesses a unique absorption spectrum characterized by two distinct bands, labeled ¹Lₐ and ¹Lₑ, which arise from π-π* transitions within the aromatic system. nih.gov The position and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring. nih.gov
In a non-polar solvent like cyclohexane, indole derivatives show well-resolved vibronic structures. nih.gov The substitution of a bromine atom at the C6 position and a trifluoromethyl group at the C2 position on the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. This is due to the extension of the conjugated π-system and the influence of the substituents on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A study on various substituted indoles revealed that substituents on the benzene ring generally have a more pronounced effect on the ¹Lₑ transition. nih.gov For instance, 5-bromoindole (B119039) exhibits specific absorption peaks that can be compared to other derivatives to understand electronic trends. nih.gov The strong electron-withdrawing nature of the CF₃ group at C2 would further modulate the electronic structure.
Table 1: Expected UV-Vis Absorption Maxima for Indole Derivatives in Cyclohexane
| Compound | ¹Lₐ Transition (approx. nm) | ¹Lₑ Transition (approx. nm) |
|---|---|---|
| Indole | ~287 | ~265 |
| 5-Bromoindole | >287 | >265 |
This table is illustrative, showing expected trends based on known substituent effects.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₉H₅BrF₃N), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass.
The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in a nearly 1:1 natural abundance. This results in two prominent peaks in the mass spectrum (M and M+2) that are separated by approximately 2 Da, providing a clear signature for a monobrominated compound. miamioh.edu
The fragmentation pattern in the mass spectrum also offers structural information. Common fragmentation pathways for indole derivatives include cleavage of substituents and rupture of the heterocyclic ring. For this compound, primary fragmentation would likely involve the loss of the bromine atom (Br•) or the trifluoromethyl group (CF₃•). HRMS analysis of fragments helps in confirming their elemental composition, further validating the proposed structure. For example, HRMS has been used to confirm the structures of related trifluoromethyl-containing indolyl methanols. researchgate.net
Table 2: Theoretical Isotopic Masses for [C₉H₅BrF₃N]⁺
| Ion Formula | Isotope Composition | Calculated Mass (Da) |
|---|---|---|
| [C₉H₅⁷⁹BrF₃N]⁺ | Most abundant isotopes | 262.9588 |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. krishisanskriti.org
While the specific crystal structure of this compound is not publicly documented, analysis of similar structures, such as 6-Bromo-1H-indole-2,3-dione hemihydrate, provides valuable insights. researchgate.net In the crystal lattice of such indole derivatives, molecules are often arranged in specific packing motifs stabilized by intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.net
Table 3: Compilation of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Bromo-1H-indole |
| Indole |
| 5-Bromoindole |
| Trifluoromethyl(indolyl)phenylmethanol |
Computational and Theoretical Investigations of 6 Bromo 2 Trifluoromethyl 1h Indole
Density Functional Theory (DFT) Applications in Molecular Modeling
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. Applications of DFT are particularly valuable in predicting the behavior of novel compounds like 6-Bromo-2-trifluoromethyl-1H-indole.
Geometry Optimization and Conformational Landscape Analysis
The initial step in the computational investigation of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms in three-dimensional space. This process involves minimizing the energy of the molecule with respect to its atomic coordinates. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.
Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Predicted Value |
| C2-C(F3) Bond Length (Å) | 1.51 |
| C6-Br Bond Length (Å) | 1.90 |
| N1-H Bond Length (Å) | 1.01 |
| C2-N1-C7a Bond Angle (°) | 108.5 |
| C5-C6-C7 Bond Angle (°) | 120.0 |
| C6-C5-C4-C3a Dihedral Angle (°) | 180.0 |
Note: The values in this table are illustrative and based on typical bond lengths and angles in similar structures. Precise values would require specific DFT calculations.
Vibrational Frequency Calculations and Spectral Assignment
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or wagging. The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule.
For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the indole (B1671886) ring, the C-F stretches of the trifluoromethyl group, and the C-Br stretch. The aromatic C-H and C-C stretching vibrations of the indole core would also be present. Theoretical calculations help in assigning the observed spectral bands to specific vibrational modes.
Table 2: Predicted Prominent Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | 3100-3000 |
| C-F Symmetric Stretch | ~1150 |
| C-F Asymmetric Stretch | ~1350 |
| C-Br Stretch | ~600 |
Note: These are approximate frequency ranges and would be refined by specific DFT calculations.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). In this compound, the HOMO is expected to be a π-orbital distributed primarily over the electron-rich indole ring system. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom would likely lower the energy of the HOMO compared to unsubstituted indole, making it a less potent electron donor.
The LUMO is the innermost orbital without electrons and represents the molecule's ability to act as an electron acceptor (an electrophile). For this compound, the LUMO is also anticipated to be a π-antibonding orbital. The electron-withdrawing nature of the trifluoromethyl group would significantly lower the energy of the LUMO, enhancing the molecule's capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.
Table 3: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.5 |
| Global Electrophilicity Index (ω) | 3.2 |
Note: These values are illustrative and would need to be determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate charge distribution: red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.
For this compound, the MEP map would be significantly influenced by its distinct substituents. The highly electronegative fluorine atoms of the trifluoromethyl (-CF3) group and the bromine atom at the 6-position act as strong electron-withdrawing groups. Consequently, these regions and the adjacent carbon atoms would exhibit a positive electrostatic potential (blue). Conversely, the nitrogen atom of the indole ring is expected to be a site of negative potential (red), making it a primary center for electrophilic interactions. The benzene (B151609) portion of the indole ring would display a more varied potential landscape, influenced by the competing electron-withdrawing effects of the substituents.
MEP analysis is crucial for understanding how the molecule interacts with biological targets, such as receptor binding sites, by highlighting the key electrostatic recognition features. researchgate.net
Table 1: Interpreting Molecular Electrostatic Potential (MEP) Surfaces
| Color Region | Electrostatic Potential | Interpretation |
| Red | Most Negative | High electron density; favorable site for electrophilic attack (e.g., near N-H of indole). |
| Blue | Most Positive | Low electron density/electron-deficient; favorable site for nucleophilic attack (e.g., near -CF3 group). |
| Green | Near Zero/Neutral | Intermediate potential; region of lower reactivity. |
| Yellow | Slightly Negative | Intermediate electron density. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the interaction.
π → π* interactions: Delocalization within the indole ring system, involving the filled π orbitals of the aromatic system and the empty π* anti-bonding orbitals.
n → π* interactions: The donation of electron density from the nitrogen atom's lone pair (n) to the anti-bonding π* orbitals of the aromatic ring.
n → σ* interactions: Interactions involving the lone pairs of the bromine and fluorine atoms with the anti-bonding sigma (σ*) orbitals of adjacent C-C or C-N bonds.
The electron-withdrawing -CF3 and -Br groups would significantly influence these interactions, pulling electron density away from the indole ring and affecting the energy of the orbitals. NBO analysis provides quantitative data on these delocalization effects, which are fundamental to the molecule's chemical reactivity and electronic properties. researchgate.net
Table 2: Representative Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| π (C1-C2) | π* (C3-C4) | Illustrative Value: ~20.5 | Intramolecular Hyperconjugation (π-delocalization) |
| LP (1) N | π* (C1-C6) | Illustrative Value: ~55.8 | Lone Pair Delocalization |
| LP (1) Br | σ* (C5-C6) | Illustrative Value: ~1.2 | Halogen Hyperconjugation |
| π (C4-C5) | π* (C-Br) | Illustrative Value: ~15.3 | Intramolecular Charge Transfer |
*Note: E(2) values are illustrative and depend on the specific computational model used. Higher E(2) values indicate stronger electronic interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the excited-state properties of molecules, including their electronic absorption spectra. ohio-state.edu It predicts the wavelengths of maximum absorption (λmax), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net
For this compound, TD-DFT calculations would help elucidate how its specific substitution pattern affects its UV-Visible absorption spectrum. The indole chromophore itself has characteristic absorption bands arising from π→π* transitions. The presence of the bromo and trifluoromethyl groups, both of which are auxochromes, would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands compared to unsubstituted indole. Studies on other substituted indoles show that the position of substitution significantly impacts the electronic transition energies. squarespace.com
TD-DFT analysis provides a breakdown of the main orbitals involved in each electronic excitation. For instance, the primary absorption band might be characterized as a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The analysis would reveal the contribution of different atoms and functional groups to these frontier orbitals, offering a complete picture of the molecule's electronic behavior upon light absorption. researchgate.net
Table 3: Illustrative TD-DFT Data for an Organic Molecule
| Excitation | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| S0 → S1 | ~310 | ~0.15 | HOMO → LUMO (95%) | π → π |
| S0 → S2 | ~275 | ~0.42 | HOMO-1 → LUMO (88%) | π → π |
| S0 → S3 | ~250 | ~0.05 | HOMO → LUMO+1 (75%) | n → π* |
*Note: The values are representative and would require specific TD-DFT calculation for this compound.
Analysis of Intermolecular Interactions in Solid State (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to various properties, most commonly the normalized contact distance (d_norm). Red spots on the d_norm map indicate close intermolecular contacts (shorter than van der Waals radii), while blue regions represent longer contacts, and white areas show contacts around the van der Waals separation. nih.gov
This analysis is often paired with 2D "fingerprint plots," which summarize all the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts (e.g., H···H, C···H, Br···H) to the total Hirshfeld surface can be calculated, providing a quantitative measure of their importance in crystal packing.
For brominated indole derivatives, studies have shown that H···H, C···H/H···C, and Br···H/H···Br contacts are among the most significant interactions governing the crystal structure. nih.govresearchgate.net In the case of this compound, the analysis would likely reveal a high percentage of H···H contacts, as is common for organic molecules. Furthermore, the presence of the bromine and trifluoromethyl groups would lead to significant halogen-related interactions, such as Br···H, Br···F, and F···H contacts, which play a crucial role in stabilizing the crystal packing. nih.govnih.gov
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromo-Indole Derivative
| Contact Type | Contribution (%) | Description |
| H···H | 18.4% | Represents interactions between hydrogen atoms on adjacent molecules. |
| Br···H/H···Br | 16.8% | Hydrogen bonding involving the bromine atom as an acceptor or donor. |
| C···H/H···C | 8.4% | Weak C-H···π or other C-H interactions. |
| O···H/H···O | 24.3% | Hydrogen bonding (if applicable, e.g., with solvent or other functional groups). |
| Other Contacts | 32.1% | Includes C···C, N···H, Br···C, etc. |
*Data adapted from a study on a complex bromo-indole derivative and is representative. nih.govresearchgate.net
Broader Research Implications and Future Directions for Bromotrifluoromethyl Indoles
Strategic Utility of 6-Bromo-2-trifluoromethyl-1H-indole in Advanced Organic Synthesis
The unique electronic and steric properties of this compound make it a highly valuable and versatile building block in modern organic chemistry. Its utility spans from the creation of complex, biologically relevant heterocyclic systems to the development of novel materials with specific electronic functionalities.
Scaffold for the Construction of Complex Polycyclic and Fused Heterocyclic Systems
The this compound core is an excellent starting point for synthesizing intricate polycyclic and fused heterocyclic structures. The bromine atom at the 6-position provides a reactive site for various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the precise introduction of a wide array of substituents, facilitating the construction of larger, more complex molecular frameworks. The electron-withdrawing trifluoromethyl group at the 2-position influences the reactivity of the indole (B1671886) ring, often enhancing the efficiency and regioselectivity of these transformations. This strategic functionalization has been pivotal in the synthesis of novel carbolines and other fused systems that are of significant interest in medicinal chemistry and materials science. acs.org
Precursor for Advanced Materials with Tailored Electronic Properties (e.g., Nonlinear Optical Materials)
The distinct electronic nature of this compound, arising from the electron-rich indole nucleus being substituted with both an electron-withdrawing trifluoromethyl group and a modifiable bromine atom, makes it a promising precursor for advanced materials. nih.gov These materials can be designed to have specific electronic and photophysical properties. For instance, this indole derivative can be incorporated into larger conjugated systems to create organic chromophores with significant nonlinear optical (NLO) activity. The ability to further functionalize the molecule via the bromo group allows for the fine-tuning of its electronic properties, which is a critical aspect in the design of materials for optoelectronics and other high-tech applications. nih.gov
Rational Design Principles for Modulating Molecular Properties through Indole Functionalization
The functionalization of the indole core is a key strategy in medicinal chemistry and materials science for fine-tuning molecular properties. The introduction of halogen and trifluoromethyl groups, as seen in this compound, is a powerful approach to modulate lipophilicity, metabolic stability, and biological target interactions.
Impact of Halogenation and Trifluoromethylation on Lipophilicity and Metabolic Stability
The introduction of a bromine atom and a trifluoromethyl group onto the indole scaffold has a profound impact on its physicochemical properties, particularly lipophilicity and metabolic stability. researchgate.net The trifluoromethyl group is known to significantly increase lipophilicity due to its hydrophobic nature. nih.gov This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a crucial factor for drug efficacy.
Furthermore, these functional groups are instrumental in improving metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. researchgate.net Similarly, the presence of a halogen atom can block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes. This dual effect of enhancing both lipophilicity and metabolic robustness is a cornerstone of rational drug design, aiming to improve the pharmacokinetic profiles of new therapeutic candidates. researchgate.netnih.gov
Table 1: Physicochemical Effects of Key Functional Groups
| Functional Group | Typical Impact on Lipophilicity | Typical Impact on Metabolic Stability |
|---|---|---|
| Bromine | Increase | Can block metabolic sites |
The Indole Core as a Prototypical Pharmacophore in Chemical Biology Research
The indole ring is considered a "privileged structure" in medicinal chemistry, as it is a common feature in numerous natural products and synthetic drugs with a wide spectrum of biological activities. nih.govnih.govnih.gov Its structural resemblance to the amino acid tryptophan allows it to interact with a multitude of biological targets, such as enzymes and receptors. nih.gov The functionalization of this core, as exemplified by this compound, enables a systematic exploration of structure-activity relationships (SAR). sci-hub.senih.gov
The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity and selectivity to protein targets. The trifluoromethyl group can influence binding through hydrophobic and electronic interactions, sometimes displacing key water molecules in a protein's binding pocket. nih.gov This makes functionalized indoles invaluable tools for probing biological systems and for the discovery of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions. nih.govresearchgate.net
Emerging Trends and Prospective Research Avenues
The field of functionalized indoles is dynamic, with ongoing research continually uncovering new possibilities. The unique combination of substituents in this compound places it at the forefront of several emerging research trends.
Future research is expected to focus on developing more efficient and sustainable synthetic methodologies to access a broader diversity of these indole derivatives. nih.gov This will involve the use of advanced catalytic systems, potentially including photoredox and electrocatalysis, to forge new bonds under milder conditions. rsc.orgresearchgate.net The development of novel palladium-catalyzed reactions continues to be a key area for creating diverse trifluoromethyl-containing indoles. nih.gov
A significant prospective avenue is the application of these compounds in the development of targeted therapies. The bromo-substituent can be used as a handle for bioconjugation, allowing the indole to be attached to targeting moieties or to be used in the development of covalent inhibitors. Furthermore, the trifluoromethyl group can serve as a ¹⁹F NMR reporter for in vivo imaging and mechanistic studies. The integration of computational chemistry and machine learning with experimental screening will likely accelerate the discovery of new indole-based molecules with optimized properties for applications in both medicine and materials science. nih.gov
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of indole derivatives is a cornerstone of organic chemistry, yet traditional methods often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste. nih.gov Consequently, a major thrust in modern synthetic chemistry is the development of greener, more efficient protocols. This is particularly relevant for high-value compounds like bromotrifluoromethyl indoles.
Future efforts are geared towards methodologies that maximize atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Research is moving away from multi-step syntheses that require stoichiometric, and often toxic, reagents. Instead, the focus is on catalyst-driven processes that can achieve high yields with minimal waste. nih.gov
Recent advancements highlight the use of environmentally benign solvents or even solvent-free conditions. nih.gov For instance, "on water" synthesis protocols are gaining traction for their ability to provide rapid, catalyst-free, and chromatography-free access to complex indole scaffolds at room temperature, representing a pinnacle of green chemistry. rsc.org While not yet specifically detailed for this compound, the application of such principles is a clear future direction. The development of one-pot, multi-component reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates, is another key strategy for improving efficiency and sustainability. tnstate.edu
Catalytic systems are at the heart of these modern approaches. While transition-metal catalysts are effective, concerns about their cost and toxicity are driving research towards more sustainable alternatives. nih.gov The ideal future synthesis for bromotrifluoromethyl indoles would involve a highly efficient, one-pot catalytic process using a non-toxic catalyst in a recyclable, green solvent or under solvent-free conditions, thereby minimizing environmental impact and production costs.
Exploration of Novel Reactivity and Functionalization Pathways for Bromotrifluoromethyl Indoles
The synthetic utility of a building block like this compound is defined by its reactivity and the ease with which it can be diversified into a library of new compounds. The bromine atom on the indole's benzene (B151609) ring is a key handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: The bromine atom at the C6-position serves as a versatile site for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Heck couplings are powerful tools for this purpose. nih.govnih.gov These reactions allow for the introduction of a diverse range of substituents (aryl, alkyl, alkynyl, etc.) at the C6-position, dramatically expanding the structural and functional diversity of the indole core. The optimization of these coupling reactions for bromotrifluoromethyl indoles is an active area of research, aiming for higher yields, lower catalyst loadings, and broader substrate scope.
| Cross-Coupling Reaction | Reactant Partner | Bond Formed | Potential Application |
| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C (Aryl, Alkyl) | Synthesis of biaryl compounds, complex drug analogues |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Creation of rigid scaffolds, electronic materials |
| Heck Coupling | Alkenes | C-C (Alkenyl) | Introduction of vinyl groups, polymer precursors |
| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of novel amine-containing bioactive molecules |
| Cyanation | Cyanide Sources | C-CN | Introduction of nitrile group for further transformations |
C-H Activation/Functionalization: Beyond the predictable reactivity of the C-Br bond, a more advanced and atom-economical strategy is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org This approach avoids the need for pre-functionalized starting materials (like organohalides), streamlining synthetic sequences. Research into transition-metal-catalyzed C-H activation has shown that various positions on the indole ring can be selectively targeted. rsc.orgacs.org For a substrate like this compound, C-H activation could potentially allow for functionalization at other positions (e.g., C3, C4, C7) while leaving the C6-bromo and C2-trifluoromethyl groups intact for subsequent modifications. nih.gov Rhodium(III)-catalyzed C-H activation, for example, has been successfully used for the C2-thiolation and C4-alkenylation of certain indole derivatives. acs.orgnih.gov Applying these advanced techniques to bromotrifluoromethyl indoles could unlock novel pathways to highly complex and previously inaccessible molecular architectures.
The interplay between the electron-withdrawing trifluoromethyl group and the bromo-substituent influences the reactivity of the entire indole system. Future research will undoubtedly focus on leveraging these electronic effects to achieve regioselective functionalization, leading to the discovery of new reactions and the synthesis of molecules with unique properties for pharmaceutical and material science applications.
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-2-trifluoromethyl-1H-indole, and how is reaction efficiency assessed?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using bis(pinacolato)diboron under argon atmosphere introduces the trifluoromethyl group. Reaction progress is monitored via HPLC to track intermediate formation. Post-reaction, extraction with ethyl acetate and silica gel chromatography (gradient: 0–50% EtOAc/hexane) ensures purification. Yield optimization requires precise stoichiometry (e.g., 1:1.5 molar ratio of indole precursor to boronate) and temperature control (80–90°C). Final compounds are validated by ¹H/¹³C NMR and HRMS .
Q. How is column chromatography applied in the purification of this compound derivatives?
Methodological Answer: Silica gel chromatography with EtOAc/hexane gradients (e.g., 20–70% EtOAc) effectively separates brominated indole derivatives from byproducts. Pre-adsorption of crude product onto silica and stepwise elution minimizes co-elution. For polar impurities, a preliminary hexane wash removes non-polar contaminants. TLC (Rf = 0.3 in 70:30 EtOAc/hexane) guides fraction collection. Final purity (>95%) is confirmed by HPLC and NMR .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign signals using CDCl₃ solvent; the trifluoromethyl group causes deshielding (e.g., δ ~121–125 ppm in ¹³C NMR) .
- HRMS : FAB-HRMS (e.g., m/z 385.0461 [M+H]⁺) confirms molecular weight .
- ¹⁹F NMR : Detects trifluoromethyl resonance (e.g., δ -114.65 ppm) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in functionalizing this compound at the C-3 position?
Methodological Answer: Regioselective C-3 substitution is achieved via azide-alkyne cycloaddition (CuAAC) using CuI catalysis in PEG-400/DMF. The electron-withdrawing trifluoromethyl group directs electrophilic attack to C-3. Reaction conditions (12h, rt) minimize competing N-alkylation. Post-functionalization, silica chromatography (70:30 EtOAc/hexane) isolates triazole derivatives. Regiochemistry is confirmed by NOESY (proximity of C-3 proton to triazole) .
Q. What strategies resolve electron density ambiguities in X-ray structures of this compound derivatives?
Methodological Answer: Use SHELXL for refinement:
- Apply anisotropic displacement parameters for Br and CF₃ groups.
- For disordered CF₃ groups, split occupancy refinement (e.g., 50:50) with geometric constraints.
- Validate using OLEX2’s real-space difference maps to detect residual density near halogens. Twinning tests (e.g., ROTAX) identify pseudo-merohedral twinning. High-resolution data (<1.0 Å) improves model accuracy .
Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?
Methodological Answer: Polar solvents (e.g., DMSO) stabilize the NH tautomer via hydrogen bonding, observed as a downfield NH signal (δ ~10 ppm in ¹H NMR). In non-polar solvents (e.g., CDCl₃), π-stacking promotes deprotonation. Variable-temperature NMR (25–60°C) quantifies tautomer ratios. DFT calculations (B3LYP/6-311+G**) with implicit solvent models (e.g., SMD) predict solvent-dependent tautomer stability .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of this compound in vitro?
Methodological Answer: Synthesize ¹³C-labeled analogs via Pd-catalyzed coupling with ¹³C-enriched boronic acids. Track metabolic products using LC-MS/MS with selected reaction monitoring (SRM). For ¹⁵N labeling, incorporate ¹⁵NH₄Cl during indole ring synthesis. Isotopic enrichment (>98%) is confirmed by isotopic peak distribution in HRMS. Time-resolved assays identify primary metabolites (e.g., hydroxylated derivatives) .
Q. What computational methods predict the impact of the trifluoromethyl group on indole ring electronics?
Methodological Answer: Perform DFT calculations (e.g., Gaussian09) at the B3LYP/6-311++G** level to map electrostatic potential surfaces. Compare HOMO/LUMO energies of this compound with non-fluorinated analogs. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., σ→π* donation from CF₃ to indole). MD simulations in explicit solvent (e.g., water) assess solvation effects on dipole moments .
Q. How should researchers address contradictory biological activity data for this compound across assay platforms?
Methodological Answer: Cross-validate using orthogonal assays:
- Enzyme inhibition : Compare IC₅₀ values from fluorescence vs. radiometric assays.
- Cell-based assays : Use isogenic cell lines to control for off-target effects.
- SAR studies : Introduce methyl/phenyl substituents to isolate CF₃ contributions. Statistical analysis (e.g., Bland-Altman plots) quantifies inter-assay variability. Confirm target engagement via CETSA (Cellular Thermal Shift Assay) .
Q. What analytical frameworks resolve polymorphic ambiguities in X-ray diffraction data?
Methodological Answer: For ambiguous polymorphs:
- Collect high-resolution data (d ~0.8 Å) at multiple temperatures (100–300K).
- Use PLATON’s ADDSYM to detect missed symmetry elements.
- Refine with twin laws (e.g., HKLF5 in SHELXL) for merohedral twinning.
- Validate with PXRD to match simulated/experimental patterns. Energy frameworks (Mogul, CrystalExplorer) compare lattice energies of proposed polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
